![molecular formula C19H24N2O2S B2437701 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide CAS No. 869070-14-4](/img/structure/B2437701.png)
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), a methoxy group (an ether derivative), and a carboxamide group (a derivative of carboxylic acids). These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might participate in nucleophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Research Findings : The synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g), has demonstrated neuroprotective effects. It activates O-GlcNAcylation and maintains energy homeostasis, improving outcomes after transient middle cerebral artery occlusion (MCAO) in rats. Glucose uptake increases, and O-GlcNAcylation is activated in hippocampal neurons, enhancing their resilience against oxygen-glucose deprivation (OGD) injury .
Neuroprotection and Stroke Recovery
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes likeCathepsin S , which plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells.
Mode of Action
This interaction could potentially inhibit or enhance the function of the enzyme, thereby affecting the biochemical processes in which the enzyme is involved .
Biochemical Pathways
Therefore, the compound could potentially influence these pathways .
Result of Action
Based on its potential target, the compound could potentially influence immune response at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-17(11-12-20-18(22)14-5-3-4-6-14)24-19(21-13)15-7-9-16(23-2)10-8-15/h7-10,14H,3-6,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXQTCIHKASQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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